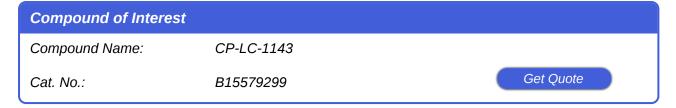


Application Notes and Protocols: Debio 1143 in Combination with Cisplatin and Radiotherapy

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Debio 1143 (also known as xevinapant or AT-406) is an orally available small molecule antagonist of Inhibitor of Apoptosis Proteins (IAPs).[1] IAPs, such as cIAP1, cIAP2, and XIAP, are frequently overexpressed in cancer cells, contributing to therapeutic resistance by inhibiting apoptosis.[1][2] Debio 1143 promotes programmed cell death by mimicking the function of the endogenous IAP inhibitor, SMAC (Second Mitochondria-derived Activator of Caspases).[3][4] This sensitizes tumor cells to the cytotoxic effects of chemotherapy and radiation.[4] Preclinical and clinical studies have demonstrated that Debio 1143, in combination with cisplatin and radiotherapy, enhances anti-tumor efficacy, particularly in locally advanced squamous cell carcinoma of the head and neck (LA-SCCHN).[5][6][7]

These application notes provide a summary of key data and detailed protocols for preclinical and clinical research involving Debio 1143 in combination with cisplatin and radiotherapy.

Mechanism of Action

Debio 1143 functions as a dual sensitizer for chemo-radiotherapy and immunotherapy.[4] Its primary mechanism involves the inhibition of IAPs, leading to:

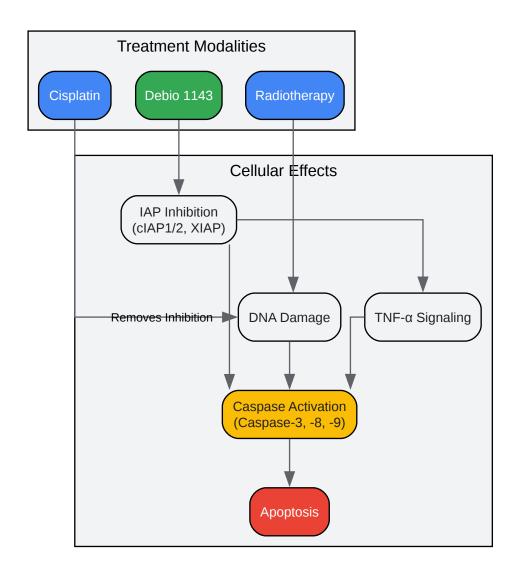
 Promotion of Apoptosis: By antagonizing IAPs, Debio 1143 liberates caspases (such as caspase-3, -7, -8, and -9) from their inhibitory control, thereby lowering the threshold for



apoptosis induction by agents like cisplatin and radiation.[8][9][10]

- NF-κB Pathway Modulation: Debio 1143-induced degradation of cIAP1/2 leads to the activation of the non-canonical NF-κB pathway.[11]
- Induction of TNF- α Signaling: The radiosensitizing effect of Debio 1143 is partly mediated by an increase in tumor necrosis factor-alpha (TNF- α), which further promotes apoptosis.[1][5]
- Immune System Enhancement: Debio 1143 has been shown to enhance T-lymphocyte activation, suggesting a role in augmenting anti-tumor immunity.[4]

The synergistic effect of Debio 1143 with cisplatin and radiotherapy stems from the multipronged attack on tumor cell survival pathways.





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Simplified signaling pathway of Debio 1143 with cisplatin and radiotherapy.

Data Presentation

Preclinical Efficacy Data

Cell Line	Treatment	Effect	Reference
HCC193 (NSCLC)	2.5 μM Debio 1143 + Radiation	Dose Enhancement Ratio (DER) of 2.19 (p=0.001)	[11]
H460 (NSCLC)	10 μM Debio 1143 + Radiation	Dose Enhancement Ratio (DER) of 1.29 (p=0.082)	[11]
H460 (NSCLC)	10 μM Debio 1143 + Radiation + TNF-α	Dose Enhancement Ratio (DER) of 1.92 (p=0.026)	[11]
FaDu (HNSCC)	Debio 1143 + Radiotherapy (in vivo)	Complete tumor regression in 8/10 mice at high dose	[5]
SQ20B (HNSCC)	Debio 1143 + Radiotherapy (in vivo)	Dose-dependent radiosensitization	[5]

Clinical Trial Efficacy Data (Phase II, LA-SCCHN, NCT02022098)



Endpoint	Debio 1143 + CRT (n=48)	Placebo + CRT (n=48)	p-value	Reference
Locoregional Control at 18 months	54%	33%	0.026	[6][12]
Median Progression-Free Survival	Not Reached	16.9 months	0.0069	[13]
Overall Survival at 24 months	73%	65%	0.243	[13]

Clinical Trial Safety Data (Phase I/II, LA-SCCHN)

Adverse Event (Grade 3-4)	Debio 1143 + CRT	Placebo + CRT	Reference
Dysphagia	36% - 50%	21%	[5][6]
Mucositis	29% - 31%	21%	[5][6]
Anemia	35%	23%	[6]

Experimental Protocols In Vitro Cell Viability (MTS Assay)

This protocol is adapted from methodologies used in preclinical studies of Debio 1143.[11]

Objective: To assess the cytotoxic effects of Debio 1143 alone and in combination with cisplatin and/or radiotherapy.

Materials:

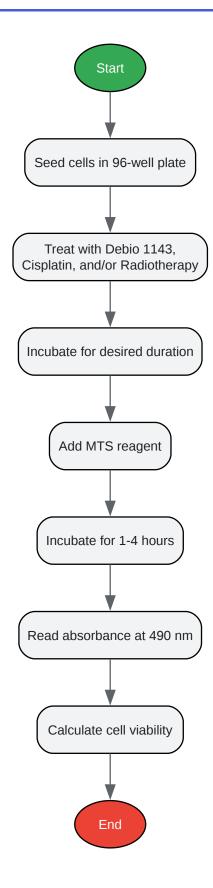
- Cancer cell lines (e.g., HCC193, H460, FaDu)
- Complete growth medium



- Debio 1143
- Cisplatin
- 96-well plates
- MTS reagent (e.g., CellTiter 96® AQueous One Solution)
- Microplate reader

- Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
- Treat cells with varying concentrations of Debio 1143, cisplatin, or a combination of both. For radiotherapy combinations, treat with Debio 1143 and/or cisplatin before or after irradiation.
- Incubate for the desired duration (e.g., 24, 48, 72 hours).
- Add 20 μL of MTS reagent to each well.[14]
- Incubate for 1-4 hours at 37°C.[14]
- Measure the absorbance at 490 nm using a microplate reader.[14]
- Calculate cell viability as a percentage of untreated controls.





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Workflow for the in vitro MTS cell viability assay.



Western Blot Analysis for Apoptosis Markers

This protocol is based on methods described for evaluating the mechanism of Debio 1143.[11]

Objective: To detect changes in the expression of IAPs and the activation of caspases following treatment.

Materials:

- Treated and untreated cell lysates
- Protein quantification assay (e.g., BCA)
- SDS-PAGE gels and electrophoresis apparatus
- PVDF membrane and transfer apparatus
- Blocking buffer (e.g., 5% non-fat milk in TBST)
- Primary antibodies (e.g., anti-clAP1, anti-XIAP, anti-cleaved caspase-3, anti-cleaved caspase-8)
- HRP-conjugated secondary antibodies
- Chemiluminescence substrate
- · Imaging system

- Prepare cell lysates from treated and untreated cells.
- Determine protein concentration of each lysate.
- Separate equal amounts of protein by SDS-PAGE.
- Transfer proteins to a PVDF membrane.
- Block the membrane with blocking buffer for 1 hour at room temperature.



- Incubate the membrane with primary antibodies overnight at 4°C.
- Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
- Wash the membrane and add chemiluminescence substrate.
- · Capture the signal using an imaging system.

Clonogenic Survival Assay

This assay is crucial for determining the radiosensitizing effect of Debio 1143.[3]

Objective: To assess the ability of single cells to form colonies after treatment with Debio 1143 and radiation.

Materials:

- Cancer cell lines
- · Complete growth medium
- Debio 1143
- Radiation source
- · 6-well plates
- Crystal violet staining solution

- Treat cell suspensions with Debio 1143 for a specified time.
- Plate a known number of cells into 6-well plates.
- Irradiate the plates with a range of radiation doses.
- Incubate the plates for 10-14 days to allow for colony formation.



- Fix and stain the colonies with crystal violet.
- Count colonies containing at least 50 cells.
- Calculate the surviving fraction for each treatment condition and plot survival curves.

In Vivo Xenograft Model

This protocol outlines a general procedure for assessing the in vivo efficacy of Debio 1143 in combination with cisplatin and radiotherapy, based on preclinical studies.[5]

Objective: To evaluate the anti-tumor activity of the combination therapy in a living organism.

Materials:

- Immunocompromised mice (e.g., nude or SCID)
- Cancer cell line for implantation (e.g., FaDu, SQ20B)
- Debio 1143 formulation for oral administration
- Cisplatin for injection
- Radiation source for targeted tumor irradiation
- Calipers for tumor measurement

- Subcutaneously implant cancer cells into the flank of the mice.
- Allow tumors to grow to a palpable size (e.g., 100-200 mm³).
- Randomize mice into treatment groups (e.g., vehicle, Debio 1143, cisplatin, radiotherapy, and combinations).
- Administer Debio 1143 orally according to the desired schedule.
- Administer cisplatin via intraperitoneal injection.



- Deliver targeted radiotherapy to the tumors.
- Measure tumor volume with calipers at regular intervals.
- Monitor animal weight and overall health.
- At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blot, immunohistochemistry).

Clinical Protocol Outline (Based on NCT02022098)

This is a summarized protocol based on the Phase I/II trial in LA-SCCHN.[5][12][15]

Patient Population: Treatment-naïve patients with locally advanced squamous cell carcinoma of the head and neck (Stages III/IVA/IVB).

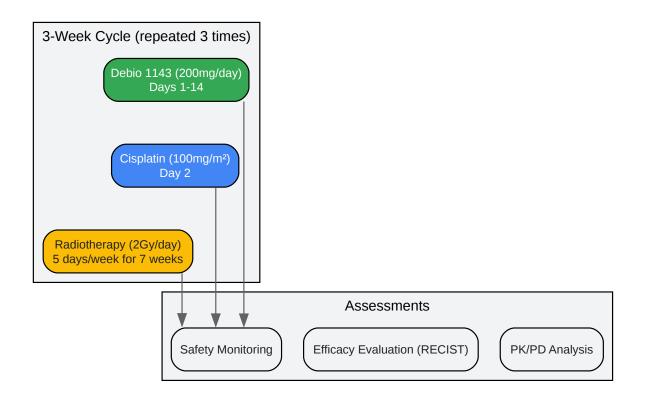
Treatment Regimen:

- Debio 1143: Recommended Phase II Dose (RP2D) of 200 mg/day, administered orally for 14 days every 3 weeks, for three cycles.[5]
- Cisplatin: 100 mg/m², administered intravenously on day 2 of each 3-week cycle, for three cycles.[5]
- Radiotherapy: Concomitant conventional fractionated radiotherapy (2 Gy/day, 5 days/week for 7 weeks) up to a total dose of 70 Gy.[5]

Assessments:

- Safety: Monitor for adverse events, with a focus on dose-limiting toxicities during the initial phase.
- Efficacy: Evaluate tumor response using RECIST criteria. Primary endpoint may include locoregional control at a specific time point (e.g., 18 months).[6]
- Pharmacokinetics and Pharmacodynamics: Collect blood samples to assess drug levels and biomarker changes (e.g., cIAP1 levels in PBMCs, plasma levels of apoptosis and inflammatory markers).[2]





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Clinical trial protocol overview for Debio 1143 with CRT.

Conclusion

Debio 1143 in combination with cisplatin and radiotherapy represents a promising therapeutic strategy for cancers such as LA-SCCHN. Its mechanism of action, which involves the direct induction of apoptosis and sensitization to standard cytotoxic therapies, is well-supported by preclinical and clinical data. The protocols outlined above provide a framework for further research and development of this combination therapy. Careful consideration of dosing, scheduling, and patient selection will be crucial for optimizing clinical outcomes.

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